molecular formula C8H9NO3 B571803 2-Methoxy-5-methylnicotinic acid CAS No. 1227594-72-0

2-Methoxy-5-methylnicotinic acid

Cat. No.: B571803
CAS No.: 1227594-72-0
M. Wt: 167.164
InChI Key: SXAHXCKRWVFPKB-UHFFFAOYSA-N
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Description

2-Methoxy-5-methylnicotinic acid is a chemical compound that belongs to the class of nicotinic acid derivatives. This compound has gained significant attention in the scientific community due to its potential therapeutic and environmental applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-5-methylnicotinic acid can be achieved through various methods. One common approach involves the nucleophilic substitution reaction of 2-methoxy-5-methylpyridine with a suitable carboxylating agent under controlled conditions . Another method includes the oxidation of 2-methoxy-5-methylpyridine using oxidizing agents such as potassium permanganate or chromium trioxide .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale oxidation processes. These processes utilize robust oxidizing agents and are conducted under stringent reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-5-methylnicotinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: It can be reduced to form alcohols or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed: The major products formed from these reactions include various carboxylic acids, alcohols, and substituted derivatives .

Scientific Research Applications

2-Methoxy-5-methylnicotinic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of metabolic disorders.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-methylnicotinic acid involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating enzymatic activities and influencing cellular signaling pathways . Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

  • 2-Amino-5-methylnicotinic acid
  • 2-Chloro-5-methylnicotinic acid
  • 2-(2-Chlorophenoxy)-6-methylnicotinic acid

Comparison: Compared to these similar compounds, 2-Methoxy-5-methylnicotinic acid is unique due to its methoxy functional group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-methoxy-5-methylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-5-3-6(8(10)11)7(12-2)9-4-5/h3-4H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXAHXCKRWVFPKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30673589
Record name 2-Methoxy-5-methylpyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227594-72-0
Record name 2-Methoxy-5-methylpyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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